

# Application Note: Quantitative Analysis of Codeine in Urine by LC-MS/MS

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## Compound of Interest

Compound Name: Codeine-d3

Cat. No.: B161032

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## Abstract

This application note details a robust and sensitive method for the quantitative analysis of codeine in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs **Codeine-d3** as an internal standard to ensure accuracy and precision. The methodology described herein is suitable for clinical and forensic toxicology, as well as pharmaceutical research, providing reliable determination of codeine concentrations. The sample preparation involves a solid-phase extraction (SPE) procedure, which can be preceded by enzymatic or acid hydrolysis to account for conjugated codeine metabolites. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision, with a low limit of quantitation.

## Introduction

Codeine is a widely used opioid analgesic for the relief of mild to moderate pain and also as a cough suppressant.[1] Monitoring its concentration in urine is crucial for various applications, including pain management compliance, detection of drug abuse, and pharmacokinetic studies. LC-MS/MS has become the gold standard for the quantification of drugs in biological matrices due to its high selectivity, sensitivity, and specificity.[2][3][4] This method allows for the direct detection of codeine and its metabolites, often eliminating the need for derivatization steps required in Gas Chromatography-Mass Spectrometry (GC-MS) methods.[2][5] The use of a

stable isotope-labeled internal standard, such as **Codeine-d3**, is essential for correcting for matrix effects and variations in sample preparation and instrument response.

This application note provides a comprehensive protocol for the extraction and quantification of codeine in urine, along with performance characteristics of the method.

## Experimental

### Materials and Reagents

- Codeine and **Codeine-d3** standards (Cerilliant or equivalent)
- HPLC-grade methanol, acetonitrile, and water (Burdick & Jackson or equivalent)[6]
- Formic acid (≥98%)
- Ammonium acetate
- β-glucuronidase (from E. coli or abalone) for enzymatic hydrolysis[3]
- Hydrochloric acid (HCl) for acid hydrolysis[5]
- Solid-phase extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa PCX or Waters Oasis HLB)[4][5]

### Instrumentation

- Liquid Chromatograph (e.g., Agilent 1200 Infinity LC system, Shimadzu Nexera-i UHPLC)[5][7]
- Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, SCIEX Triple Quad)[5]
- Analytical column (e.g., Agilent Poroshell 120 EC-C18, Restek PFP Propyl)[5][6]

### Sample Preparation

A critical step in the analysis of codeine in urine is the sample preparation, which often includes a hydrolysis step to cleave the glucuronide conjugates, as codeine is extensively metabolized and excreted in this form.[5]

### 1. Hydrolysis (Optional but Recommended)

- Enzymatic Hydrolysis: To 1 mL of urine, add an appropriate volume of  $\beta$ -glucuronidase solution in a suitable buffer (e.g., sodium acetate). Incubate at 65°C for 2-4 hours.[3]
- Acid Hydrolysis: To 0.5 mL of urine, add 125  $\mu$ L of concentrated HCl. Incubate at 95°C for 90 minutes.[5] After incubation, cool the sample and neutralize with a strong base (e.g., 7N KOH).[5]

### 2. Solid-Phase Extraction (SPE)

- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the pre-treated urine sample onto the conditioned cartridge.
- Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.[5]
- Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared solution of methanol:ammonium hydroxide (100:20 v/v).[5]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 0.5 mL of the initial mobile phase.[5]

## LC-MS/MS Analysis

### Liquid Chromatography Conditions

Parameter	Value
Column	Agilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 $\mu$ m)[5]
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in methanol
Gradient	Start at 5% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate	0.5 mL/min[6]
Injection Volume	2-10 $\mu$ L[5][6]
Column Temperature	40°C

## Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitoring Mode	Multiple Reaction Monitoring (MRM)
Gas Temperature	350°C
Gas Flow	10 L/min
Nebulizer Pressure	45 psi

## MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
Codeine	300.1	215.1	165.1	25, 43
Codeine-d3	303.1	215.1	165.1	25, 43

Note: Collision energies should be optimized for the specific instrument used.[8]

## Results and Discussion

### Method Validation

The method was validated for linearity, limit of quantitation (LOQ), accuracy, precision, and recovery.

#### Linearity

The calibration curve for codeine was linear over the concentration range of 25 ng/mL to 2000 ng/mL.[9] The coefficient of determination ( $r^2$ ) was consistently >0.99.

Table 1: Linearity of Codeine Quantification

Analyte	Calibration Range (ng/mL)	$r^2$
Codeine	25 - 2000	>0.995[9]

#### Limit of Quantitation (LOQ)

The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy.

Table 2: Limit of Quantitation

Analyte	LOQ (ng/mL)
Codeine	25[9]

#### Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 3: Accuracy and Precision Data

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low	50	< 15	< 15	87.2 - 108.5[9]
Medium	200	< 15	< 15	87.2 - 108.5[9]
High	1600	< 13	< 13	87.2 - 108.5[9]

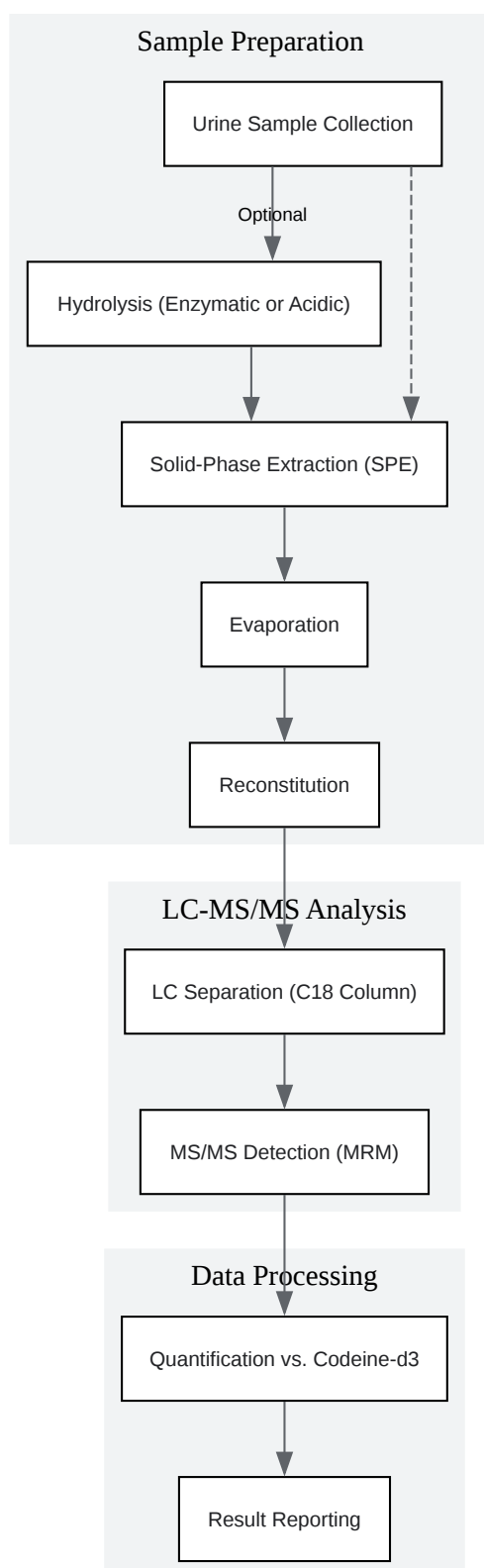
### Recovery

The extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Table 4: Extraction Recovery

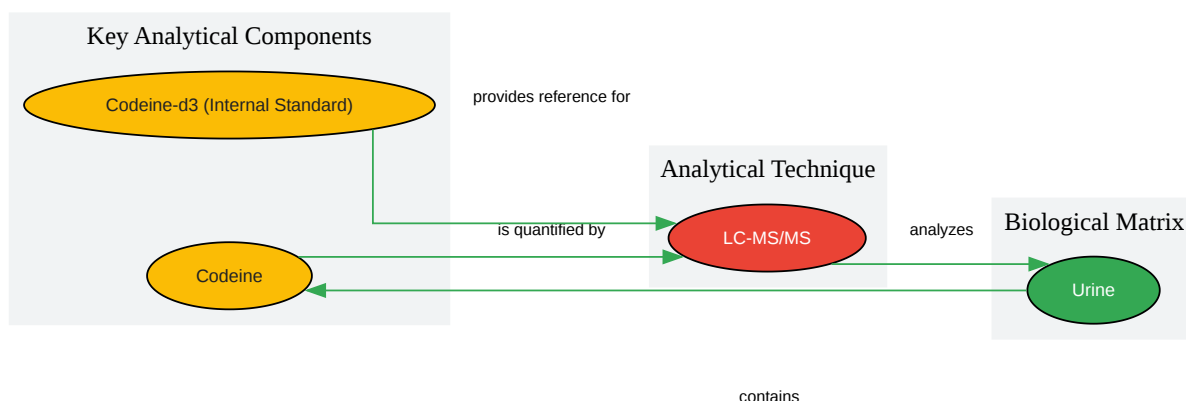
Analyte	Recovery (%)
Codeine	83.2 - 98.7[8]

## Experimental Workflow and Logical Relationships



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Caption: Experimental workflow for the quantitative analysis of codeine in urine.



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Caption: Logical relationship of key components in the analysis.

## Conclusion

The LC-MS/MS method described in this application note is a highly reliable and sensitive approach for the quantitative determination of codeine in human urine. The use of an isotope-labeled internal standard and a robust SPE cleanup procedure ensures high accuracy and precision. This method is well-suited for high-throughput analysis in clinical and forensic settings, providing valuable data for monitoring codeine use and metabolism.

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